3-Chlorobenzo[d]isothiazole-6-carboxylic acid
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Overview
Description
3-Chlorobenzo[d]isothiazole-6-carboxylic acid is a heterocyclic compound with the molecular formula C8H4ClNO2S and a molecular weight of 213.64 g/mol . This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorobenzo[d]isothiazole-6-carboxylic acid typically involves the chlorination of benzo[d]isothiazole-6-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Chlorobenzo[d]isothiazole-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are often used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[d]isothiazole derivatives .
Scientific Research Applications
3-Chlorobenzo[d]isothiazole-6-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Chlorobenzo[d]isothiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, modulating their function and leading to various physiological effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
3-Chlorobenzo[d]isothiazole: A closely related compound with similar chemical properties.
1,2-Benzisothiazole-6-carboxylic acid: Another isothiazole derivative with distinct biological activities.
Uniqueness: 3-Chlorobenzo[d]isothiazole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H4ClNO2S |
---|---|
Molecular Weight |
213.64 g/mol |
IUPAC Name |
3-chloro-1,2-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C8H4ClNO2S/c9-7-5-2-1-4(8(11)12)3-6(5)13-10-7/h1-3H,(H,11,12) |
InChI Key |
VUWXJZCXPWCNOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)SN=C2Cl |
Origin of Product |
United States |
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